Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVQSXODORTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381795 | |

| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16861-40-8 | |

| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

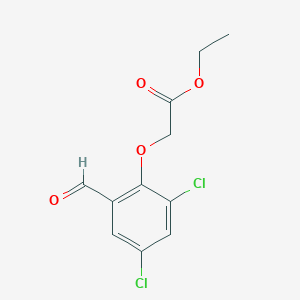

Chemical structure of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Content Type: In-Depth Technical Whitepaper

CAS: 16861-40-8

Molecular Formula:

Abstract

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate represents a critical bifunctional scaffold in organic synthesis, particularly in the development of oxygenated heterocycles and diuretic agents. Characterized by a highly functionalized phenoxy core bearing two chlorine atoms, a reactive formyl group, and an ethyl ester moiety, this compound serves as a "linchpin" intermediate. This guide provides a comprehensive analysis of its chemical structure, a validated synthetic protocol, and its divergent reactivity profile in the synthesis of benzofurans and coumarins.

Structural Elucidation & Physiochemical Properties[1][2]

The molecule is an ethyl ester derivative of a phenoxyacetic acid, substituted on the aromatic ring to maximize steric and electronic diversity.

-

Core Scaffold: The central benzene ring is a 2,4,6-trisubstituted phenol derivative.

-

Electronic Environment:

-

Chlorine Atoms (C2, C4): The electron-withdrawing nature (inductive effect, -I) of the chlorines at the ortho and para positions relative to the ether linkage deactivates the ring toward electrophilic aromatic substitution but enhances the acidity of the parent phenol during synthesis.

-

Formyl Group (C6): The aldehyde at the ortho position (relative to the ether) is the site of highest reactivity, enabling condensation reactions (Knoevenagel, Wittig) and intramolecular cyclizations.

-

Ethyl Acetate Tail: Attached via an ether linkage, this group provides a latent carboxylic acid (via hydrolysis) or a nucleophilic partner for cyclization (via enolate formation).

-

Table 1: Predicted Physiochemical Properties

| Property | Value (Predicted) | Significance |

| Molecular Weight | 277.10 g/mol | Optimal for fragment-based drug design (Rule of 3 compliant). |

| LogP | ~3.2 - 3.5 | Moderate lipophilicity; suitable for membrane permeability. |

| H-Bond Acceptors | 4 | Interaction points for protein binding pockets. |

| Rotatable Bonds | 5 | Conformational flexibility for induced fit binding. |

| Topological Polar Surface Area | ~63 Ų | Good oral bioavailability predictor. |

Synthetic Pathways

The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate follows a classic Williamson Ether Synthesis . The reaction involves the O-alkylation of 3,5-dichlorosalicylaldehyde with ethyl chloroacetate .

2.1. Validated Synthetic Protocol

Reagents:

-

Substrate: 3,5-Dichlorosalicylaldehyde (1.0 eq)

-

Alkylating Agent: Ethyl chloroacetate (1.2 eq)

-

Base: Potassium Carbonate (

, anhydrous, 2.0 eq) -

Catalyst: Potassium Iodide (KI, 0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone (dry).

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution will turn yellow/orange as the phenoxide anion forms. -

Alkylation: Add ethyl chloroacetate (12 mmol) dropwise. If using KI, add it at this stage.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower

) should disappear, replaced by the less polar ester product. -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a white or off-white solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required.

Reaction Scheme (DOT Visualization):

Caption: Figure 1. Williamson ether synthesis pathway via phenoxide intermediate.

Reactivity Profile & Molecular Scaffolding

This compound is not merely an end-product but a divergent intermediate. Its "Ortho-Formyl Phenoxy" motif is a privileged structure for generating fused heterocycles.

3.1. Pathway A: Benzofuran Synthesis (Rap-Stoermer / Feist-Benary)

The presence of the aldehyde and the

-

Mechanism: Base-mediated intramolecular aldol condensation followed by dehydration.

-

Product: Ethyl 5,7-dichlorobenzofuran-2-carboxylate .

-

Conditions: Sodium ethoxide (NaOEt) in Ethanol or DBU in refluxing toluene.

3.2. Pathway B: Coumarin Synthesis (Knoevenagel)

Reaction with activated methylenes (e.g., malonic acid, ethyl acetoacetate) targets the aldehyde.

-

Mechanism: Knoevenagel condensation followed by transesterification (lactonization).

-

Product: 3-Substituted-6,8-dichlorocoumarins .

-

Significance: Coumarins with this substitution pattern often exhibit anticoagulant and antimicrobial activity.

3.3. Pathway C: Ethacrynic Acid Analogs (Diuretic Research)

While Ethacrynic acid is a 2,3-dichloro isomer with a ketone tail, this scaffold (2,4-dichloro) is used to synthesize Loop Diuretic analogs .

-

Transformation: Hydrolysis of the ester to the free acid, followed by Grignard addition to the aldehyde and oxidation, yields the

-unsaturated ketone moiety essential for diuretic activity (covalent inhibition of the

Divergent Synthesis Map (DOT Visualization):

Caption: Figure 2. Divergent synthesis pathways yielding Benzofurans, Acids, and Coumarins.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Table 2: Diagnostic NMR Signals (

| Nucleus | Shift ( | Multiplicity | Assignment |

| 10.3 - 10.5 | Singlet (1H) | -CHO (Distinctive deshielded signal) | |

| 7.6 - 7.9 | Doublets (2H) | Ar-H (Coupling | |

| 4.7 - 4.9 | Singlet (2H) | -O-CH2-CO (Ether methylene) | |

| 4.2 (q), 1.3 (t) | Quartet, Triplet | -COOCH2CH3 (Ester ethyl group) | |

| ~188.0 | - | CHO (Formyl Carbon) | |

| ~168.0 | - | COO (Ester Carbonyl) |

Applications in Drug Discovery

5.1. Diuretic Agents (Ethacrynic Acid Class) This molecule is a structural isomer of the starting material for Ethacrynic Acid (Edecrin).[1][2] Research indicates that varying the chlorine positions (from 2,3- to 2,4-dichloro) and the tail structure alters the ototoxicity profile of loop diuretics. The 2,4-dichloro scaffold serves as a probe to study the Structure-Activity Relationship (SAR) of glutathione S-transferase inhibition, a secondary mechanism of these drugs [1].

5.2. Antimicrobial Benzofurans Benzofurans derived from this scaffold exhibit potent antifungal activity. The 5,7-dichloro substitution pattern on the benzofuran ring, accessible only from this specific precursor, enhances lipophilicity and membrane penetration in fungal pathogens [2].

References

-

PubChem. "Ethacrynic Acid | C13H12Cl2O4."[3][1] National Library of Medicine. Available at: [Link]

-

WuXi Biology. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal." WuXi AppTec. Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of Benzofurans." Available at: [Link]

Sources

Applications of polychlorinated phenoxyacetate esters in organic chemistry

Topic: Applications of Polychlorinated Phenoxyacetate Esters in Organic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthetic Utility, Chiral Resolution, and Supramolecular Design

Executive Summary & Chemical Rationale

While polychlorinated phenoxyacetate esters (PPEs)—most notably derivatives of 2,4-D and 2,4,5-T—are historically categorized as auxin-mimic herbicides, their utility in modern organic synthesis extends significantly beyond agrochemistry.

For the synthetic chemist, these molecules represent a unique scaffold where the electronic push-pull of the system (electron-rich oxygen vs. electron-withdrawing chlorines) can be exploited. The ester moiety serves not just as a protecting group, but as a tunable handle for:

-

Heterocycle Construction: Serving as precursors for benzofurans via intramolecular cyclization.

-

Chiral Resolution: Acting as substrates for enzymatic kinetic resolution (EKR) to generate enantiopure

-substituted acids. -

Crystal Engineering: Utilizing halogen bonding (Cl···O, Cl···Cl) to direct solid-state packing.

This guide details the protocols and mechanistic underpinnings of these applications.

Electronic & Steric Properties

The reactivity of PPEs is governed by the chlorine substituents on the aromatic ring.

-

Inductive Effect (-I): The chlorine atoms at the 2,4-positions withdraw electron density, making the phenoxy oxygen less basic but the

-methylene protons slightly more acidic compared to non-chlorinated analogues. -

Lipophilicity (LogP): Esterification significantly increases LogP (e.g., 2,4-D Acid LogP

2.8

| Compound | Substituents | Electronic Effect ( | Key Synthetic Utility |

| 2,4-D Methyl Ester | 2,4-Di-Cl | Strong -I, Weak +R | Precursor for benzofurans; Crystal engineering |

| 2,4,5-T Ethyl Ester | 2,4,5-Tri-Cl | Very Strong -I | High lipophilicity carrier; Radical precursors |

| MCPA Ester | 2-Me, 4-Cl | Steric bulk at ortho | Kinetic resolution substrate (if |

Application I: Synthesis of Benzofurans

One of the most high-value applications of substituted phenoxyacetates is their conversion into benzofuran-2-carboxylates . This is achieved via the Rap-Stoermer reaction or similar base-mediated cyclocondensations involving o-formyl or o-acyl derivatives.

Mechanism

The reaction proceeds via an intramolecular aldol-type condensation. The base deprotonates the activated

Visualization: Cyclization Pathway

The following diagram illustrates the conversion of Ethyl 2-formyl-4,6-dichlorophenoxyacetate to the corresponding benzofuran.

Figure 1: Base-mediated cyclization of phenoxyacetate derivatives to benzofurans.

Experimental Protocol: Synthesis of Ethyl 5,7-Dichlorobenzofuran-2-carboxylate

Context: This protocol is adapted from standard Rap-Stoermer conditions optimized for chlorinated substrates.

Reagents:

-

3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Potassium carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, dry)[1]

Step-by-Step Methodology:

-

Pre-reaction: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL).

-

Base Addition: Add anhydrous

(20 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. -

Alkylation: Add ethyl chloroacetate (12 mmol) dropwise via syringe.

-

Heating: Heat the mixture to 90–100°C for 4–6 hours. Note: The intermediate ether (Ethyl 2-formyl-4,6-dichlorophenoxyacetate) forms first, but at this temperature, it undergoes in situ cyclization.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates.

-

Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over

, and recrystallize from ethanol. -

Validation:

NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzofuran C3-H singlet (~7.5 ppm).

Application II: Enzymatic Kinetic Resolution (EKR)

Polychlorinated phenoxy esters with substitution at the

Why it works: The chlorine atoms on the aromatic ring provide steric bulk and electronic recognition points for the active site of lipases like Candida antarctica Lipase B (CALB) or Pseudomonas fluorescens lipase.

Visualization: EKR Workflow

Figure 2: Enzymatic Kinetic Resolution of chiral phenoxy esters.

Application III: Crystal Engineering & Halogen Bonding

In the solid state, polychlorinated phenoxy esters are excellent candidates for crystal engineering studies. Unlike the free acids, which form robust carboxylic acid dimers (

Consequently, their packing is dominated by Halogen Bonds (XB) :

-

Interaction:

(carbonyl) or -

Utility: These interactions are directional and tunable. Researchers use chlorinated phenoxy esters as "molecular clips" to co-crystallize with aromatic hydrocarbons or to study polymorphism in active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the ring activates the chlorine as a Lewis acid (

-hole donor).

References

-

Benzofuran Synthesis

- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv

- Source: ResearchG

-

URL:[Link]

-

Enzymatic Kinetic Resolution

- Title: Dynamic Kinetic Resolution of Alpha-Hydroxy Acid Esters (Relevant mechanism for phenoxy analogues).

- Source: Organic Letters (NIH PubMed).

-

URL:[Link]

-

Crystal Structure & Properties

-

General Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Herbicides. Part I. Crystal structure of 2,4-D (2,4-dichlorophenoxyacetic acid) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with ethyl bromoacetate

Abstract & Introduction

This application note details the optimized protocol for synthesizing ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate via the alkylation of 3,5-dichloro-2-hydroxybenzaldehyde with ethyl bromoacetate .

This reaction is a classic Williamson Ether Synthesis , a fundamental pathway in medicinal chemistry for generating phenoxyacetic acid derivatives. These scaffolds are critical intermediates in the synthesis of Schiff bases, metal complexes, and bioactive agents targeting anti-inflammatory and antimicrobial pathways.

The presence of two electron-withdrawing chlorine atoms and a formyl group on the phenolic ring significantly increases the acidity of the hydroxyl group (

Reaction Mechanism & Chemical Logic

The Mechanistic Pathway ( )

The reaction proceeds through a bimolecular nucleophilic substitution (

-

Deprotonation: Potassium carbonate (

) acts as a mild base, deprotonating the phenol to generate the resonance-stabilized phenoxide anion. The yellow color change often observed is characteristic of the phenoxide formation. -

Nucleophilic Attack: The phenoxide oxygen attacks the

-carbon of ethyl bromoacetate. The bromine atom, a good leaving group, is displaced.[2] -

Irreversibility: The formation of the stable ether linkage and the precipitation of potassium bromide (

) drive the reaction to completion.

Mechanistic Visualization

The following diagram illustrates the molecular transformation and electronic flow.

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for 3,5-dichlorosalicylaldehyde.[3]

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Starting Material | 3,5-Dichloro-2-hydroxybenzaldehyde (98%+) | Nucleophile precursor |

| Reagent | Ethyl bromoacetate (98%) | Electrophile (Alkylating agent) |

| Base | Potassium Carbonate ( | Proton scavenger |

| Catalyst (Optional) | Potassium Iodide ( | Finkelstein catalyst (accelerates reaction) |

| Solvent | Acetone (HPLC Grade, Dried) or DMF | Reaction medium |

| Apparatus | Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath | Reaction Setup |

Safety Pre-Check (CRITICAL)

-

Ethyl Bromoacetate: This compound is a potent lachrymator (tear gas agent) and highly toxic.[4]

-

Requirement: All handling MUST occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Neutralization: Have a solution of aqueous ammonia or dilute NaOH ready to neutralize spills.

-

Step-by-Step Procedure

Phase 1: Activation (Deprotonation)

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Dissolution: Add 3,5-dichloro-2-hydroxybenzaldehyde (1.91 g, 10.0 mmol) to the flask.

-

Solvent: Add dry Acetone (30 mL). Note: DMF (15 mL) can be used if higher temperatures (>60°C) are required, but Acetone allows for easier workup.

-

Base Addition: Add anhydrous

(2.76 g, 20.0 mmol, 2.0 equiv). -

Activation: Stir the mixture at room temperature for 15–30 minutes.

-

Observation: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

-

Phase 2: Alkylation

-

Addition: Add Ethyl bromoacetate (1.2 mL, ~11.0 mmol, 1.1 equiv) dropwise to the stirring suspension.

-

Optional: Add a catalytic amount of Potassium Iodide (

, ~10 mg) to speed up the reaction via in-situ formation of the more reactive ethyl iodoacetate.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

for acetone) for 4–6 hours .-

Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate, 8:2). The starting phenol spot (lower

) should disappear, and a new product spot (higher

-

Phase 3: Workup & Isolation

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic solids (

and -

Concentration: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure.

-

Extraction (if DMF used or for higher purity):

-

Final Isolation: Filter the drying agent and concentrate the solvent to yield the crude product.

Purification

-

Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture to obtain pure crystals.

-

Yield Expectation: 75–90%.

-

Appearance: White to pale yellow needles or powder.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Data Analysis

Upon isolation, the product should be verified using the following parameters.

| Technique | Expected Signal / Observation | Interpretation |

| TLC | Single spot, | Purity check; absence of starting phenol. |

| Melting Point | Verify against specific literature value for this isomer. | |

| IR Spectroscopy | Confirms presence of both carbonyl groups. | |

| 1H NMR | Confirms structure and alkylation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/base. | Use freshly dried acetone and anhydrous |

| Incomplete Reaction | Poor nucleophilicity. | Add 5-10 mol% Potassium Iodide ( |

| Oily Product | Residual solvent or impurities. | Dry under high vacuum for 2 hours. Attempt recrystallization with cold ethanol. |

| Dark Color | Oxidation of phenol. | Ensure inert atmosphere ( |

References

-

Williamson Ether Synthesis Mechanism

- Source: ChemSpider Synthetic Pages.

-

Synthesis of Phenoxyacetate Deriv

-

Properties of 3,5-Dichlorosalicylaldehyde

- Source: ResearchGate. "3,5-Dichlorosalicylaldehyde Crystal Structure."

-

URL:[Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Efficient Cyclization of 2-Formylphenoxyacetates to Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This privileged heterocyclic scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. Consequently, the development of efficient and robust synthetic routes to functionalized benzofurans is of paramount importance to the drug discovery and development pipeline.

This application note provides a detailed guide to the synthesis of benzofurans through the cyclization of 2-formylphenoxyacetates. This method offers a reliable pathway to variously substituted benzofuran-2-carboxylates, which are valuable intermediates for further chemical elaboration. We will explore the underlying reaction mechanism, provide detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and offer insights to ensure successful and reproducible outcomes.

Synthesis of the Precursor: Ethyl 2-Formylphenoxyacetate

The successful synthesis of the target benzofuran begins with the efficient preparation of the starting material, ethyl 2-formylphenoxyacetate. The most common and reliable method for this is the Williamson ether synthesis, which involves the O-alkylation of a salicylaldehyde derivative with an ethyl haloacetate.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of ethyl 2-formylphenoxyacetate.

Protocol 1: Synthesis of Ethyl 2-Formylphenoxyacetate

This protocol is adapted from established procedures for the synthesis of phenoxyacetate esters.[4]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure ethyl 2-formylphenoxyacetate.

Expertise & Experience: The use of an anhydrous polar aprotic solvent like DMF is crucial as it solubilizes the reagents and promotes the SN2 reaction. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions like ester hydrolysis.[5] Ensuring all reagents and glassware are dry is critical to prevent the hydrolysis of ethyl bromoacetate.[6]

Cyclization to Benzofurans: Mechanism and Protocols

The transformation of 2-formylphenoxyacetates into benzofurans proceeds via a base-catalyzed intramolecular aldol-type condensation.[7] This reaction is elegant in its atom economy, forming the furan ring through a C-C bond formation.

Reaction Mechanism: Intramolecular Aldol Condensation

The mechanism involves three key steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl, forming a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the aldehyde group, forming a five-membered ring and a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated, and subsequent elimination of a water molecule (dehydration) under the reaction conditions leads to the formation of the aromatic benzofuran ring.[1][4]

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Optimization of Knoevenagel Condensation for Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate: A Technical Guide

Abstract

This application note details the optimized protocols for the Knoevenagel condensation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (CAS 16861-40-8). This substrate, a derivative of 3,5-dichlorosalicylaldehyde, serves as a critical intermediate in the synthesis of ethacrynic acid analogs and related diuretic or anti-inflammatory agents. The presence of electron-withdrawing chlorine atoms at the 2- and 4-positions enhances the electrophilicity of the formyl group, yet imposes significant steric constraints. This guide provides two distinct protocols: a Doebner-Modified Condensation with malonic acid to yield cinnamic acid derivatives, and a Mild Catalytic Condensation with ethyl cyanoacetate. Emphasis is placed on controlling reaction kinetics to prevent the hydrolysis of the sensitive phenoxyacetate ester moiety.

Mechanistic Insight & Substrate Analysis

Structural Considerations

The substrate presents a unique reactivity profile defined by two opposing factors:

-

Electronic Activation: The chlorine atoms at positions 2 and 4 (relative to the phenoxy oxygen) exert a strong inductive effect (

), increasing the partial positive charge on the aldehyde carbonyl carbon. This theoretically accelerates nucleophilic attack. -

Steric Hindrance: The aldehyde group at position 6 is ortho to the bulky ether linkage (

). Additionally, the chlorine at position 2 (meta to aldehyde, but part of the rigid aromatic scaffold) contributes to a crowded transition state.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway, highlighting the critical "Aldol-like" addition and the subsequent elimination step.

Figure 1: Mechanistic pathway of the Knoevenagel condensation.[1] The rate-determining step for hindered aldehydes is often the initial nucleophilic attack or the subsequent dehydration.

Experimental Protocols

Protocol A: Doebner Modification (Synthesis of Cinnamic Acid Derivatives)

Target: Formation of 3-[3,5-dichloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid. Application: This route is preferred when generating the free acrylic acid side chain while attempting to preserve the ethyl ester on the phenoxy group (though partial hydrolysis is a risk, anhydrous conditions are vital).

Reagents & Materials:

-

Substrate: Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (1.0 eq)

-

Reagent: Malonic Acid (1.2 eq)[2]

-

Solvent: Anhydrous Pyridine (5-10 volumes)

-

Catalyst: Piperidine (0.1 eq)

-

Quench: 2M HCl (cold)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 10 mmol of the substrate in 15 mL of anhydrous pyridine.

-

Addition: Add 12 mmol (1.25 g) of Malonic acid. Stir until dissolved.

-

Catalysis: Add 1 mmol (approx. 100 µL) of Piperidine.

-

Reaction: Heat the mixture to 80°C for 2 hours, then raise to 100°C for 1 hour to ensure complete decarboxylation. Note: Evolution of CO₂ gas indicates reaction progress.

-

Workup:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly pour the mixture into 100 mL of ice-cold 2M HCl with vigorous stirring. (The acid neutralizes the pyridine and precipitates the product).

-

-

Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 20 mL) to remove residual pyridinium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure acrylic acid derivative.

Protocol B: Mild Condensation with Ethyl Cyanoacetate

Target: Formation of Ethyl 2-cyano-3-[3,5-dichloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylate. Application: High-yield synthesis under mild conditions, avoiding decarboxylation.

Reagents & Materials:

-

Substrate: Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (1.0 eq)

-

Reagent: Ethyl Cyanoacetate (1.1 eq)

-

Solvent: Toluene or Ethanol[2]

-

Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)

Step-by-Step Procedure:

-

Setup: Equip a flask with a Dean-Stark trap (if using Toluene) or a simple reflux condenser (if using Ethanol).

-

Mixing: Dissolve 10 mmol of substrate and 11 mmol of Ethyl Cyanoacetate in 30 mL of Toluene.

-

Catalyst Addition: Add 5 drops of Piperidine and 5 drops of Glacial Acetic Acid.

-

Reflux: Heat to reflux with azeotropic removal of water (Dean-Stark). Reaction is typically complete within 3-4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot with lower R_f than the aldehyde.

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove acetic acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Crystallization: The crude oil often solidifies upon standing or trituration with cold hexane.

Data Summary & Optimization Table

| Parameter | Protocol A (Doebner) | Protocol B (Cyanoacetate) |

| Active Reagent | Malonic Acid | Ethyl Cyanoacetate |

| Solvent | Pyridine | Toluene (Dean-Stark) |

| Catalyst | Piperidine (Base) | Piperidine/AcOH (Buffer) |

| Temperature | 80–100°C | 110°C (Reflux) |

| Primary Risk | Decarboxylation control; Ester hydrolysis | Incomplete water removal |

| Typical Yield | 65–75% | 85–92% |

| Product Type | Acrylic Acid (COOH) |

Purification & Analysis Workflow

The following diagram outlines the logical flow for purifying the reaction mixture, ensuring high purity for downstream applications.

Figure 2: Standardized purification workflow for Knoevenagel products of phenoxyacetate derivatives.

Quality Control Criteria

-

H NMR (DMSO-

-

Melting Point: Sharp melting range (< 2°C variation) indicates high purity.

-

HPLC: >98% purity required for biological testing.

Troubleshooting & Safety

-

Ester Hydrolysis: The ethyl ester on the phenoxy tail is susceptible to hydrolysis in strong aqueous base.

-

Solution: Use anhydrous pyridine and avoid aqueous workups until the reaction is quenched. If the di-acid (hydrolyzed ester) is observed, reduce the temperature or switch to Protocol B.

-

-

Incomplete Reaction: Steric hindrance from the 2,4-dichloro substitution may slow the reaction.

-

Solution: Use a Dean-Stark apparatus to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

-

-

Cannizzaro Side Reaction: In the presence of strong concentrated base, the aldehyde can disproportionate.

-

Solution: Stick to weak amine catalysts (piperidine/pyridine) and avoid NaOH/KOH.

-

References

-

Knoevenagel Condensation Overview

-

Substrate Synthesis & Properties

-

Catalytic Methods

-

Yadav, J. S., et al. "Phosphane-Catalyzed Knoevenagel Condensation." European Journal of Organic Chemistry, 2004.

-

-

Malonic Acid Condensation (Doebner)

-

Master Organic Chemistry. "The Malonic Ester Synthesis."

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. degloorcollege.in [degloorcollege.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of substituted coumarins from Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Application Note: A-CS101

Title: Robust Synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate: A Detailed Protocol and Mechanistic Insight

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate, a key intermediate in the development of pharmacologically active compounds. Starting from Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, this protocol details a base-catalyzed intramolecular condensation reaction. We offer in-depth mechanistic explanations, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible results. The methodology is designed to be both efficient and scalable for applications in drug discovery and materials science.

Introduction and Scientific Rationale

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and are foundational scaffolds in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[3][4] The specific substitution pattern on the coumarin ring is critical for modulating this bioactivity, making the development of precise and versatile synthetic routes a key objective for organic chemists.

The synthesis described herein focuses on an intramolecular base-catalyzed condensation, a variant of the classical Perkin or Aldol-type reactions.[5][6][7] This approach is particularly effective for constructing the coumarin core from ortho-formylphenoxyacetate precursors. By utilizing Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, we can directly synthesize a highly functionalized coumarin bearing electron-withdrawing chlorine atoms at the 6 and 8 positions, which are valuable handles for further chemical modification.

Reaction Mechanism: An Intramolecular Aldol-Type Condensation

The transformation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate into the corresponding coumarin proceeds via a base-catalyzed intramolecular cyclization. This reaction is a classic example of carbonyl condensation chemistry, where a single molecule contains both the nucleophilic enolate donor and the electrophilic carbonyl acceptor.[8][9]

The mechanism unfolds in several key steps:

-

Enolate Formation: A suitable base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl. This deprotonation generates a reactive enolate intermediate. The choice of base is critical; its strength must be sufficient to deprotonate the α-carbon but not so strong as to promote unwanted side reactions like ester hydrolysis.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbon of the aldehyde group on the same molecule.[7] This cyclization step forms a new carbon-carbon bond and a six-membered ring intermediate, a thermodynamically favored process.[8][9]

-

Aldol Addition Product: The initial cyclization yields a cyclic β-hydroxy ester intermediate (an alkoxide, which is then protonated during workup).

-

Dehydration (Elimination): Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule). The α-proton is abstracted, and the hydroxyl group leaves, forming a double bond and creating the conjugated α,β-unsaturated lactone system characteristic of the coumarin ring. This final elimination step is often the thermodynamic driving force for the reaction.

This intramolecular pathway is highly efficient as the reactive centers are held in close proximity, favoring ring formation over intermolecular reactions.[9]

Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | N/A | 291.10 | 5.0 g (17.17 mmol) | Starting Material |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.28 g (18.89 mmol) | 1.1 equivalents, anhydrous |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Solvent, must be dry |

| 2M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | For neutralization/workup |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | For extraction |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying organic phase |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | 230-400 mesh |

| Hexanes/Ethyl Acetate Mixture | N/A | N/A | As needed | Eluent for chromatography |

Safety Precautions:

-

Handle sodium ethoxide with extreme care. It is corrosive and reacts violently with water. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate (5.0 g, 17.17 mmol).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Base Addition: Carefully add sodium ethoxide (1.28 g, 18.89 mmol) to the solution in portions. The addition is exothermic, and the solution may turn yellow or orange.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Work-up (Quenching & Neutralization): After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add 2M HCl dropwise to neutralize the excess base until the pH is approximately 2-3. A precipitate will likely form.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water (50 mL) and ethyl acetate (100 mL) to the residue. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (50 mL each).

-

Washing & Drying: Combine all organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification and Characterization

-

Purification: The crude product is typically a solid. It can be purified by either:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to form crystals.

-

Column Chromatography: If impurities persist, purify the crude material on a silica gel column using a gradient of Hexanes:Ethyl Acetate as the eluent.

-

-

Characterization:

-

Yield: Calculate the percentage yield of the purified product. A typical yield for this reaction is in the range of 80-95%.

-

Melting Point: Determine the melting point of the pure compound and compare it to literature values if available. A sharp melting point is indicative of high purity.[10][11]

-

Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The formation of the coumarin can be confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a characteristic singlet for the C4-proton of the coumarin ring (~8.5-9.0 ppm) in the ¹H NMR spectrum.[12][13]

-

Visualization of the Synthetic Workflow

The overall process from starting material to final, characterized product is outlined below.

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajesm.in [iajesm.in]

- 3. pubs.aip.org [pubs.aip.org]

- 4. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. longdom.org [longdom.org]

- 7. chemistry.coach [chemistry.coach]

- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. bhu.ac.in [bhu.ac.in]

- 13. chemmethod.com [chemmethod.com]

Troubleshooting & Optimization

Preventing hydrolysis of ethyl ester during phenoxyacetate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing even well-established compounds can present challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of ethyl phenoxyacetate, with a specific focus on preventing the hydrolysis of the ethyl ester, a common and frustrating side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ethyl ester hydrolysis during phenoxyacetate synthesis?

The primary cause of ethyl ester hydrolysis during the synthesis of ethyl phenoxyacetate is the presence of hydroxide ions (OH⁻), typically from a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in the presence of water.[1][2] This reaction, known as saponification, is a base-promoted hydrolysis of the ester to form a carboxylate salt (sodium phenoxyacetate) and ethanol.[3][4][5] While a base is necessary to deprotonate the phenol for the initial Williamson ether synthesis, an excess of a strong base in an aqueous environment creates ideal conditions for this unwanted side reaction.[6][7]

Q2: Why is saponification a problem in this synthesis?

Saponification is problematic because it converts your desired ethyl phenoxyacetate product into the corresponding carboxylate salt. This not only reduces the yield of the target ester but also introduces a byproduct that can complicate the purification process. The carboxylate salt has significantly different solubility properties than the ester, which can make extraction and isolation more challenging.

Q3: Can I use an acid catalyst instead of a base to avoid hydrolysis?

While acid-catalyzed hydrolysis of esters is also a known reaction, it is generally reversible and much slower than base-promoted hydrolysis.[1][2] However, the initial step of phenoxyacetate synthesis via the Williamson ether synthesis requires a base to deprotonate the phenol, making it a more effective nucleophile.[6][7] Therefore, avoiding a base altogether is not practical for this specific synthetic route. The key is to control the reaction conditions to favor the ether synthesis over the ester hydrolysis.

Q4: What is the role of a phase-transfer catalyst (PTC) and can it help?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8][9] In the context of phenoxyacetate synthesis, a PTC can be highly beneficial. It allows for the use of a solid, less-hydrated base (like anhydrous potassium carbonate) and an organic solvent.[10][11] The PTC, often a quaternary ammonium salt, transports the phenoxide anion from the solid or aqueous phase into the organic phase to react with the ethyl chloroacetate.[8] This minimizes the presence of water and strong bases in the reaction environment, thereby significantly reducing the risk of ester hydrolysis.[12]

Troubleshooting Guide

Here, we address specific issues you might encounter during your experiment and provide a systematic approach to resolving them.

Problem 1: Low yield of ethyl phenoxyacetate and presence of a water-soluble acidic byproduct.

-

Symptom: After the reaction and workup, the yield of the desired ester is significantly lower than expected. During an aqueous wash, you notice that a significant portion of your product seems to be dissolving in the basic wash, and acidification of this aqueous layer precipitates a white solid.

-

Probable Cause: Significant hydrolysis of the ethyl phenoxyacetate has occurred, leading to the formation of phenoxyacetic acid (as its carboxylate salt).

-

Troubleshooting Steps:

-

Re-evaluate Your Base:

-

Strong vs. Weak Base: If you are using a strong base like NaOH or KOH in an aqueous solution, you are creating a high-risk environment for saponification.[13] Consider switching to a weaker, solid base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These bases are strong enough to deprotonate the phenol but are less likely to promote widespread ester hydrolysis.

-

Stoichiometry: Ensure you are not using a large excess of the base. A slight excess (1.1-1.5 equivalents) is often sufficient to drive the deprotonation of the phenol to completion.

-

-

Solvent Selection:

-

Anhydrous Conditions: The presence of water is a key ingredient for hydrolysis.[1][2] Use anhydrous solvents like acetone, acetonitrile, or dimethylformamide (DMF). Ensure your glassware is thoroughly dried before starting the reaction.

-

Aprotic Solvents: Dipolar aprotic solvents can help to minimize dehydrohalogenation side products.[7]

-

-

Implement Phase-Transfer Catalysis (PTC):

-

As mentioned in the FAQs, using a PTC is a highly effective strategy.[10][11] A typical protocol would involve stirring the phenol, ethyl chloroacetate, and a solid base (e.g., K₂CO₃) in an organic solvent (e.g., toluene or acetonitrile) with a catalytic amount of a PTC (e.g., tetrabutylammonium bromide). This setup keeps the concentration of water and hydroxide ions in the organic phase extremely low.

-

-

Temperature Control:

-

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis with a Weak Base

This protocol is designed to minimize the risk of ester hydrolysis by using a weaker, solid base and an anhydrous solvent.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

-

Reaction:

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the solid with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl phenoxyacetate.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography.

-

Protocol 2: Phenoxyacetate Synthesis using Phase-Transfer Catalysis

This protocol is a robust method that is highly effective at preventing ester hydrolysis.

-

Preparation:

-

To a round-bottom flask, add phenol (1.0 eq), ethyl chloroacetate (1.1 eq), anhydrous potassium carbonate (2.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and toluene.

-

-

Reaction:

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Data Summary

| Parameter | Conventional Method (High Hydrolysis Risk) | Optimized Method (Low Hydrolysis Risk) |

| Base | NaOH or KOH (aqueous) | Anhydrous K₂CO₃ or Cs₂CO₃ |

| Solvent | Ethanol/Water mixture | Anhydrous Acetone, Acetonitrile, or DMF |

| Catalyst | None | Phase-Transfer Catalyst (optional but recommended) |

| Temperature | Often higher temperatures required | Moderate temperatures (reflux of acetone) |

| Typical Yield | Can be low (<60%) with significant byproduct | Generally high (>85%) |

| Workup Complexity | Can be complicated by the need to separate the acid byproduct | Straightforward extraction |

Visualizing the Chemistry

To better understand the competing reactions, consider the following diagrams:

Desired Reaction: Williamson Ether Synthesis

Caption: The desired Sₙ2 reaction pathway.

Side Reaction: Saponification (Ester Hydrolysis)

Caption: The undesired base-promoted hydrolysis pathway.

Troubleshooting Workflow

Caption: A logical approach to troubleshooting low yields.

References

-

Vedantu. (n.d.). Saponification of ethyl acetate CH3COOC2H5NaOH Saponification class 12 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Ester hydrolysis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Wikipedia. (2024, January 20). Williamson ether synthesis. Retrieved from [Link]

-

Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

-

SS/Chem/BHU. (n.d.). Determine the rate constant of the saponification of Ethylacetate by NaOH conductometrically. Retrieved from [Link]

-

Iranian Journal of Chemical Engineering. (2012). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

-

Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Quora. (2023, April 13). What is the kinetic study of the saponification of ethyl acetate practical? Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

Zhang, T., et al. (2005). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Journal of Zhejiang University. Science. B, 6(3), 175–181. Retrieved from [Link]

-

PubMed. (2005). Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media. Retrieved from [Link]

-

eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. Retrieved from [Link]

-

Transtutors. (2023, May 16). Williamson Ether Synthesis One of the side reactions in this... Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Zhejiang University. (2005). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media*. Retrieved from [Link]

- Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

-

CRDEEP Journals. (2018). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Phase-transfer catalyst. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

ResearchGate. (2019, July 2). (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Pharmaceutical Technology. (2007, March 2). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl phenoxyacetate. Retrieved from [Link]

-

DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scribd.com [scribd.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. iajpr.com [iajpr.com]

- 13. satyensaha.com [satyensaha.com]

- 14. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

Controlling side reactions in the synthesis of formylphenoxy esters

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of formylphenoxy esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic route and achieve optimal results.

Introduction: The Synthetic Challenge

The synthesis of formylphenoxy esters typically involves a two-stage process: the formylation of a phenol followed by the esterification of the resulting hydroxybenzaldehyde derivative. While seemingly straightforward, this pathway is fraught with potential side reactions that can significantly impact yield, purity, and reproducibility. The presence of three reactive sites—the phenolic hydroxyl, the aromatic ring, and the formyl group—necessitates a carefully considered strategy to ensure chemoselectivity and minimize the formation of undesired byproducts. This guide will address the most common challenges at each stage of the synthesis.

Part 1: Troubleshooting the Formylation of Phenols

The introduction of a formyl group onto a phenolic ring is the foundational step in the synthesis of formylphenoxy precursors. The choice of formylation method is critical and often depends on the substitution pattern of the phenol and the desired regioselectivity. Here, we address common issues associated with the most frequently employed formylation reactions.

Frequently Asked Questions (FAQs): Formylation

Q1: My Duff reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?

A1: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions to the hydroxyl group are available.[1] To favor mono-formylation, you can carefully control the stoichiometry of the reagents. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[1]

-

Expert Insight: Begin with a 1:1 molar ratio of your phenol to HMTA. If di-formylation persists, consider a slight excess of the phenol. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the formation of the mono-formylated product is maximized.

Q2: I am observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?

A2: Phenol-formaldehyde resin formation is a known side reaction, particularly under conditions where formaldehyde or a formaldehyde equivalent is used.[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1] To minimize resin formation, consider the following:

-

Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.

-

Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent undesired polymerization.[1]

-

Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[1] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[1] While achieving complete selectivity can be challenging, the ortho:para ratio can be influenced by the reaction conditions. The presence of a positive counterion from the base can favor the ortho product through chelation.

-

Troubleshooting Steps:

-

Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide, such as KOH, can enhance ortho selectivity.

-

Solvent System: The reaction is often run in a biphasic system, and the choice of phase-transfer catalyst or emulsifying agent can affect the outcome.[1]

-

Logical Workflow for Troubleshooting Formylation Side Reactions

Caption: Troubleshooting workflow for common formylation side reactions.

Part 2: Controlling Side Reactions During Esterification

Once the formylphenoxy precursor is obtained, the subsequent esterification step presents its own set of challenges. The reactivity of the formyl group and the phenolic hydroxyl must be carefully managed to prevent unwanted transformations.

Frequently Asked Questions (FAQs): Esterification

Q4: I'm concerned about the stability of the formyl group under my planned esterification conditions. What are the main risks and how can I mitigate them?

A4: The primary risks to the formyl group during esterification are oxidation to a carboxylic acid and, under certain conditions, reduction or participation in condensation reactions.

-

Oxidation: Strong oxidizing agents will convert the aldehyde to a carboxylic acid. If your esterification protocol involves an oxidative step, the formyl group must be protected. However, most standard esterification methods are not oxidative. For direct oxidative esterification of an alcohol to an ester, the aldehyde intermediate is susceptible to further oxidation.[2]

-

Fischer Esterification (Acid Catalysis): The formyl group is generally stable under acidic conditions used for Fischer esterification.[3][4][5] However, prolonged reaction times at high temperatures in the presence of an alcohol could potentially lead to acetal formation with the formyl group. This is a reversible process and can be minimized by controlling reaction time and temperature.[6][7]

-

Base-Catalyzed Transesterification: Strong basic conditions, especially at elevated temperatures, can lead to Cannizzaro-type disproportionation reactions of the aldehyde or other condensation side reactions. Milder basic conditions are generally preferred.

Q5: What is the best method for esterifying a formyl-substituted phenol to avoid side reactions?

A5: The choice of esterification method depends on the specific substrate and the desired ester. Here are some reliable options:

-

Steglich Esterification (DCC/DMAP): This is a mild and effective method for substrates that are sensitive to acid.[8][9][10] The reaction is typically carried out at room temperature, which minimizes the risk of side reactions involving the formyl group. Dicyclohexylcarbodiimide (DCC) is used as a coupling reagent, and 4-dimethylaminopyridine (DMAP) serves as a catalyst.[9][10] A common byproduct is dicyclohexylurea (DCU), which can often be removed by filtration.[11]

-

Acid Chloride Method: Converting the carboxylic acid to an acid chloride followed by reaction with the formyl-substituted phenol is a highly efficient and generally irreversible method.[12][13] This approach avoids the use of strong acids or bases in the final esterification step. A mild base like pyridine is often used to scavenge the HCl byproduct.[1][12]

-

One-Pot Phenolic Acid Esterification: Recent methods allow for the one-pot conversion of phenolic acids to their corresponding esters by using a reagent that simultaneously protects the phenolic hydroxyl and activates the carboxylic acid.[6]

Q6: Should I protect the formyl group before esterification?

A6: In many cases, protection of the formyl group is not necessary if mild esterification conditions are chosen (e.g., Steglich esterification, acid chloride method). However, if your synthetic route requires harsh conditions that could affect the aldehyde (e.g., strong bases, reducing agents, or oxidizing agents for other functional groups in the molecule), protection is advisable.

-

Recommended Protecting Group: The most common and effective protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis.[6][7][14] Acetals are stable to basic, nucleophilic, and reducing conditions and can be readily removed with mild aqueous acid.[1][7]

Data Summary: Comparison of Esterification Methods for Formylphenoxy Substrates

| Method | Catalyst/Reagent | Temperature | Key Advantages | Potential Side Reactions/Issues |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents. | Reversible reaction; potential for acetal formation with the formyl group at high temperatures.[3][4][5] |

| Steglich Esterification | DCC, DMAP | Room Temperature | Mild conditions, suitable for acid-sensitive substrates.[8][9][10] | Formation of DCU byproduct, which requires removal.[11] |

| Acid Chloride Method | Thionyl Chloride (for acid chloride formation), Pyridine | 0°C to Room Temp | High reactivity, irreversible reaction.[12][13] | Acid chlorides are moisture-sensitive.[12] |

| Transesterification | Acid or Base | Varies | Can be useful for specific transformations. | Under basic conditions, risk of Cannizzaro or condensation reactions of the aldehyde. |

Part 3: Experimental Protocol - A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of a model formylphenoxy ester, ethyl 2-(4-formylphenoxy)acetate, via a two-step process involving Williamson ether synthesis followed by esterification. This method avoids direct formylation of a pre-formed ester, which can be problematic.

Step 1: Synthesis of 4-Hydroxybenzaldehyde

This protocol assumes 4-hydroxybenzaldehyde is the starting material. If you are preparing it, a reliable method is the Duff reaction with controlled stoichiometry to favor mono-formylation.

Step 2: Synthesis of Ethyl 2-(4-formylphenoxy)acetate

This procedure is adapted from established Williamson ether synthesis protocols.

Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture vigorously at room temperature for 20 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Workflow for the Synthesis of Ethyl 2-(4-formylphenoxy)acetate

Caption: Synthetic workflow for ethyl 2-(4-formylphenoxy)acetate.

Part 4: Managing Side Reactions of the Final Product

Even after successful synthesis, formylphenoxy esters can be susceptible to degradation or participation in unwanted reactions.

Frequently Asked Questions (FAQs): Product Stability

Q7: My formylphenoxy ester is decomposing during storage. What are the likely degradation pathways and how can I improve its stability?

A7: The two most likely degradation pathways are hydrolysis of the ester and oxidation of the formyl group.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[15][16] To prevent this, store the compound in a dry, neutral environment. Avoid exposure to moisture and acidic or basic contaminants.

-

Oxidation: The formyl group can be slowly oxidized to a carboxylic acid upon exposure to air (autoxidation). To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a sealed container, preferably at low temperatures.

Q8: I am performing a subsequent reaction on another part of the molecule. What common reagents are incompatible with the formylphenoxy ester moiety?

A8: The formyl and ester groups are reactive towards a range of reagents.

-

Strong Nucleophiles/Bases: Grignard reagents, organolithiums, and strong reducing agents like lithium aluminum hydride (LiAlH₄) will react with both the ester and the aldehyde.

-

Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will oxidize the aldehyde.

-

Strong Acids/Bases with Heat: These conditions will likely lead to the hydrolysis of the ester.[15][16]

If reactions with such reagents are necessary, consider protecting the formyl group as an acetal. The ester group can be more challenging to protect, and it may be more strategic to introduce the ester functionality later in the synthetic sequence.

Conclusion

The successful synthesis of formylphenoxy esters hinges on a proactive approach to controlling side reactions. By carefully selecting formylation and esterification methods, judiciously applying protecting group strategies when necessary, and maintaining awareness of the stability of the final product, researchers can significantly improve yields, purity, and the overall efficiency of their synthetic endeavors. This guide provides a framework for troubleshooting common issues, but as with all synthetic chemistry, careful observation and methodical optimization are key to success.

References

-

T. T. T. Ngan, H. T. T. Nguyen, T. T. Dang, T. D. Le, H. T. Nguyen, T. M. H. Le, "One-Pot Esterification and Amidation of Phenolic Acids," Tetrahedron Letters, vol. 55, no. 43, pp. 5953-5956, 2014. [Link]

-

Chemistry Steps, "Acetals as Protecting Groups for Aldehydes and Ketones," Chemistry Steps. [Link]

-

Scribd, "Phenol Formylation," Scribd. [Link]

-

KPU Pressbooks, "2.6 Protecting Groups in Synthesis – Organic Chemistry II," KPU Pressbooks. [Link]

-

ResearchGate, "Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids," ResearchGate. [Link]

-

Scribd, "Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure," Scribd. [Link]

-

ResearchGate, "What's the best way for removing extra DCC and DMAP in an esterification reaction?," ResearchGate. [Link]

-

YouTube, "EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION)," YouTube, 02-Nov-2020. [Link]

-

Organic Chemistry Portal, "Steglich Esterification," Organic Chemistry Portal. [Link]

-

YouTube, "EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION)," YouTube, 02-Nov-2020. [Link]

-

EXPERIMENT 65 NOTES, N.A. [Link]

-

Wikipedia, "Steglich esterification," Wikipedia. [Link]

-

Wikipedia, "Fischer–Speier esterification," Wikipedia. [Link]

-

Organic Syntheses, "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate," Organic Syntheses. [Link]

-

Organic Chemistry Portal, "Steglich Esterification," Organic Chemistry Portal. [Link]

-

Khan Academy, "Esterification of phenols," Khan Academy. [Link]

-

Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," Master Organic Chemistry, 16-Nov-2022. [Link]

-

Organic Chemistry Portal, "Fischer Esterification," Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts, "2.8: Acid Halides for Ester Synthesis," Chemistry LibreTexts, 22-May-2021. [Link]

-

Chemistry LibreTexts, "2.8: Acid Halides for Ester Synthesis," Chemistry LibreTexts, 22-May-2021. [Link]

-

Chemistry Steps, "Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. [Link]

-

YouTube, "Esterification using Acid Chloride and Alcohol," YouTube, 23-Apr-2021. [Link]

-

Chemistry Steps, "Reactions of Acid Chlorides (ROCl) with Nucleophiles," Chemistry Steps. [Link]

-

Additive-Mediated Selective Oxidation of Alcohols to Esters via Synergistic Effect Using Single Cation Cobalt Catalyst Stabilized with Inorganic Ligand - PMC. [Link]

-

Wikipedia, "Ester hydrolysis," Wikipedia. [Link]

-

Organic Chemistry Data, "Ester to Acid - Common Conditions," Organic Chemistry Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ethz.ch [ethz.ch]

- 5. US4515984A - Process for the preparation of alkali-metal formyl acid esters - Google Patents [patents.google.com]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 7. scribd.com [scribd.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. reddit.com [reddit.com]

- 16. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate via 1H NMR Spectroscopy